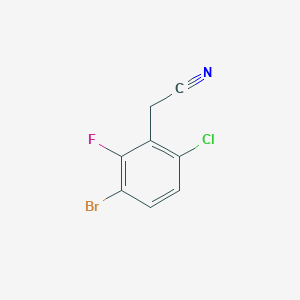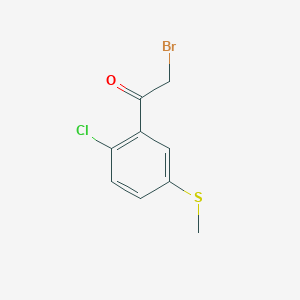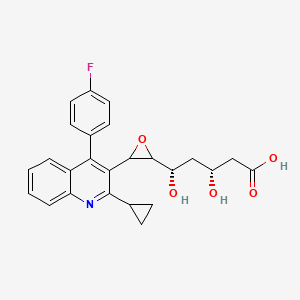
(3R,5S)-5-(3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,5S)-5-(3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a quinoline ring, a cyclopropyl group, and an oxirane ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-(3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Ring: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the Cyclopropyl Group: This step often involves a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Formation of the Oxirane Ring: This can be accomplished through an epoxidation reaction, where an alkene reacts with a peracid.
Final Coupling and Hydroxylation: The final steps involve coupling the quinoline derivative with the oxirane and introducing hydroxyl groups through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.
Reduction: Reduction reactions can target the quinoline ring or the oxirane ring, leading to the formation of dihydroquinoline or diol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of quinoline carboxylic acids or ketones.
Reduction: Formation of dihydroquinoline or diol derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for studying biological pathways and mechanisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
作用机制
The mechanism of action of (3R,5S)-5-(3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to changes in cellular function.
相似化合物的比较
Similar Compounds
- (3R,5S)-5-(3-(2-Cyclopropyl-4-phenylquinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid
- (3R,5S)-5-(3-(2-Cyclopropyl-4-(4-chlorophenyl)quinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid
Uniqueness
The presence of the fluorophenyl group in (3R,5S)-5-(3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid makes it unique compared to similar compounds. This fluorine atom can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity to biological targets. This uniqueness can lead to different biological activities and potential therapeutic applications.
属性
分子式 |
C25H24FNO5 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC 名称 |
(3R,5S)-5-[3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]oxiran-2-yl]-3,5-dihydroxypentanoic acid |
InChI |
InChI=1S/C25H24FNO5/c26-15-9-7-13(8-10-15)21-17-3-1-2-4-18(17)27-23(14-5-6-14)22(21)25-24(32-25)19(29)11-16(28)12-20(30)31/h1-4,7-10,14,16,19,24-25,28-29H,5-6,11-12H2,(H,30,31)/t16-,19+,24?,25?/m1/s1 |
InChI 键 |
OLBRICLNWSVGRO-LINFSVTHSA-N |
手性 SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C4C(O4)[C@H](C[C@H](CC(=O)O)O)O)C5=CC=C(C=C5)F |
规范 SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C4C(O4)C(CC(CC(=O)O)O)O)C5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/structure/B15293404.png)

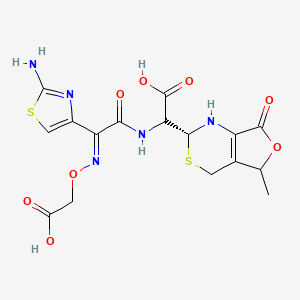
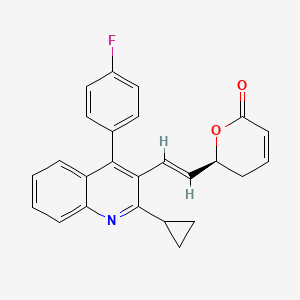

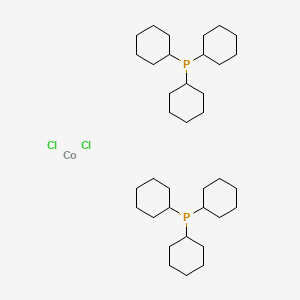
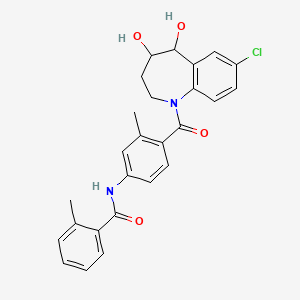
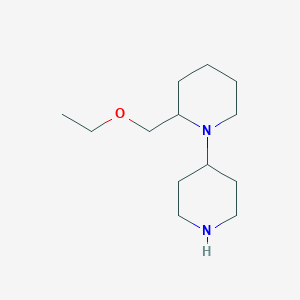
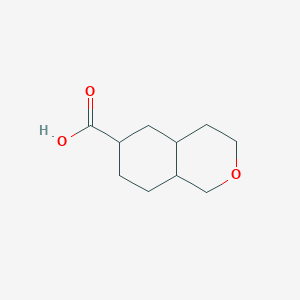
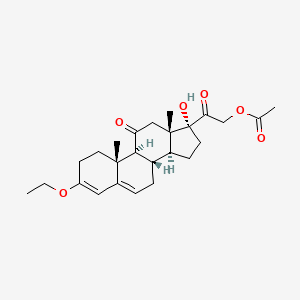
![1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone](/img/structure/B15293473.png)
![[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene](/img/structure/B15293474.png)
